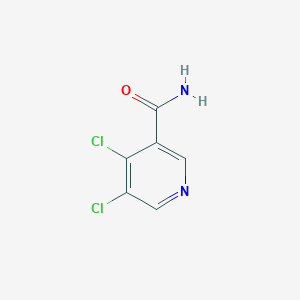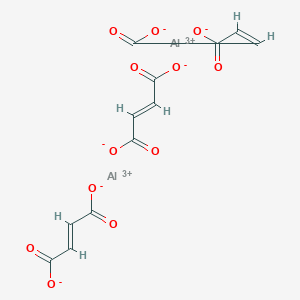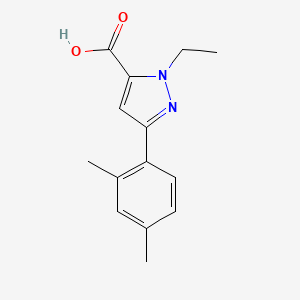
Bis(1-methylfluoren-9-yl)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(1-methylfluoren-9-yl)dimethylsilane (BMFDS) is a novel silicone-based organic compound that has recently been studied for its potential applications in the fields of science and technology. It is a highly reactive compound with a unique structure that is composed of a methyl fluorene and two dimethylsilane groups. BMFDS has been found to be a promising material for a variety of applications, including organic synthesis, drug delivery, and catalysis.
Mecanismo De Acción
The mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane is not yet fully understood. However, it is believed that the methyl fluorene group is responsible for the reactivity of Bis(1-methylfluoren-9-yl)dimethylsilane. The methyl fluorene group is believed to be responsible for the reactivity of Bis(1-methylfluoren-9-yl)dimethylsilane due to its ability to form strong bonds with other molecules, allowing it to act as a catalyst for organic synthesis and drug delivery.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bis(1-methylfluoren-9-yl)dimethylsilane are not yet fully understood. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. In addition, it has been found to be biocompatible and non-mutagenic, making it a potential candidate for use in biomedical applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bis(1-methylfluoren-9-yl)dimethylsilane in laboratory experiments include its high reactivity, low cost, and wide availability. It is also a non-toxic and non-irritating compound, making it safe to use in laboratory experiments. However, Bis(1-methylfluoren-9-yl)dimethylsilane is a highly reactive compound and can be difficult to handle in the laboratory. In addition, it is a relatively new compound and its mechanism of action is not yet fully understood, making it difficult to predict the outcome of experiments.
Direcciones Futuras
The potential future directions for Bis(1-methylfluoren-9-yl)dimethylsilane include further research into its mechanism of action, the development of new applications, and the optimization of existing applications. Further research into the mechanism of action of Bis(1-methylfluoren-9-yl)dimethylsilane could lead to a better understanding of its reactivity and potential applications. The development of new applications could lead to the use of Bis(1-methylfluoren-9-yl)dimethylsilane in a variety of fields, such as drug delivery, catalysis, and organic synthesis. The optimization of existing applications could lead to improved efficiency and effectiveness of Bis(1-methylfluoren-9-yl)dimethylsilane in the laboratory. Additionally, further research into the safety and toxicity of Bis(1-methylfluoren-9-yl)dimethylsilane could lead to its use in biomedical applications.
Métodos De Síntesis
Bis(1-methylfluoren-9-yl)dimethylsilane can be synthesized by a variety of methods, including direct fluorination, hydrofluorination, and organometallic reactions. In the direct fluorination method, a fluorine-containing compound such as trifluoromethylbenzene is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated. In the hydrofluorination method, a hydrofluoride is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated. In the organometallic method, a metal-containing compound such as a Grignard reagent is reacted with a silicon-containing compound such as dimethylsilane. The resulting product is then purified and isolated.
Aplicaciones Científicas De Investigación
Bis(1-methylfluoren-9-yl)dimethylsilane has been studied for its potential applications in a variety of scientific research fields. It has been found to be a promising material for organic synthesis, drug delivery, and catalysis. In organic synthesis, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a reagent for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In drug delivery, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a carrier for the delivery of drugs to specific sites in the body. In catalysis, Bis(1-methylfluoren-9-yl)dimethylsilane has been used as a catalyst for the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals.
Propiedades
IUPAC Name |
dimethyl-bis(1-methyl-9H-fluoren-9-yl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28Si/c1-19-11-9-17-23-21-13-5-7-15-25(21)29(27(19)23)31(3,4)30-26-16-8-6-14-22(26)24-18-10-12-20(2)28(24)30/h5-18,29-30H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQSAFFOTXEYAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C3=CC=CC=C3C2=CC=C1)[Si](C)(C)C4C5=CC=CC=C5C6=CC=CC(=C46)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(1-methylfluoren-9-yl)dimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

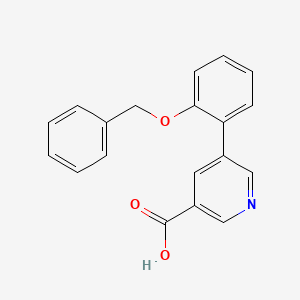

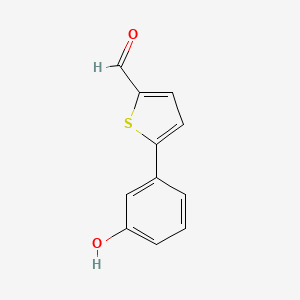

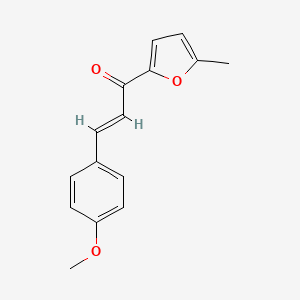
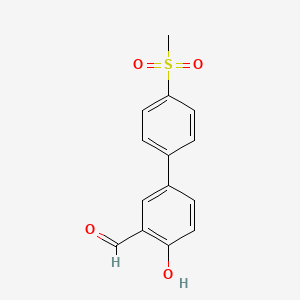
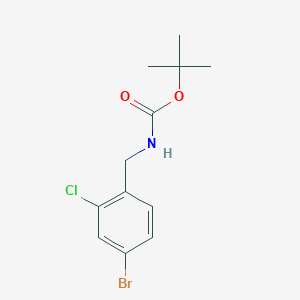


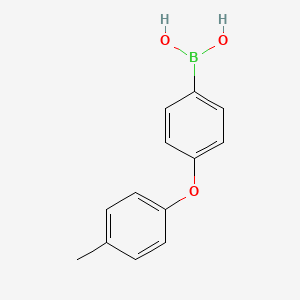
![{2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6326770.png)
